![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide, commonly known as “MXE”, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has since gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. However,
Wirkmechanismus
MXE blocks the action of glutamate at the NMDA receptor, which leads to a decrease in excitatory neurotransmission in the brain. This can lead to altered perception, dissociation, and hallucinations. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure. It can also cause respiratory depression and impair motor function. MXE has been shown to have a long half-life, with effects lasting up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has been used in scientific research to study the effects of NMDA receptor antagonists on the brain and nervous system. It has also been used to study the effects of dissociative substances on behavior and cognition. However, MXE has limitations in that it is a relatively new substance with limited research on its long-term effects and potential toxicity.
Zukünftige Richtungen
Further research is needed to fully understand the effects of MXE on the brain and nervous system. Studies could investigate the potential therapeutic uses of MXE, such as in the treatment of depression or anxiety. Research could also focus on developing safer and more effective NMDA receptor antagonists for use in clinical settings. Finally, research could investigate the long-term effects of MXE and its potential for addiction and abuse.
Synthesemethoden
MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine to form N-ethylcyclohexyl ketone. This is then reacted with hydroxylamine hydrochloride to form N-ethylcyclohexyl oxime, which is then reacted with dimethylamine to form N-ethyl-3-(dimethylamino)cyclohexylamine. Finally, this compound is reacted with ethyl chloroacetate to form MXE.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to study its effects on the brain and nervous system. Studies have shown that MXE acts as a non-competitive NMDA receptor antagonist, meaning it blocks the action of glutamate in the brain. This can lead to dissociative and hallucinogenic effects, similar to other dissociative substances such as ketamine and PCP.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.